molecular formula C13H10Br2FNO B2927365 2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol CAS No. 477871-79-7

2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol

Cat. No.: B2927365
CAS No.: 477871-79-7
M. Wt: 375.035
InChI Key: RSAVHLHUQZXMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol (CAS: 477871-79-7, molecular formula: C₁₃H₁₀Br₂FNO) is a halogenated phenolic compound featuring two bromine atoms at positions 2 and 4 of the benzene ring and a 4-fluoroanilino-methyl substituent at position 6 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-6-[(4-fluoroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2FNO/c14-9-5-8(13(18)12(15)6-9)7-17-11-3-1-10(16)2-4-11/h1-6,17-18H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAVHLHUQZXMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C(=CC(=C2)Br)Br)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2,4-dibromophenol and 4-fluoroaniline.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in solvents like ethanol or methanol under reflux conditions. Catalysts such as acids or bases may be used to facilitate the reactions.

Industrial Production Methods

Industrial production methods for 2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, zinc in acetic acid.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of 2,4-dibromo-6-[(4-fluoroanilino)methyl]benzaldehyde.

    Reduction: Formation of 2,4-dihydro-6-[(4-fluoroanilino)methyl]benzenol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving brominated and fluorinated aromatic compounds.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The methylene bridge and hydroxyl group can also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The trifluoromethyl group in C₁₅H₁₁BrF₃NO₂ introduces strong electron withdrawal, likely stabilizing the molecule but reducing solubility in polar solvents.
  • Hydrogen Bonding: The hydroxyl group in the target compound enables hydrogen bonding, whereas methoxy-substituted analogs (e.g., C₁₄H₁₁Br₂NO₂ ) rely on weaker C–H⋯π or π–π interactions for crystal packing .

Crystallographic and Structural Insights

  • Intramolecular Interactions: The target compound’s 4-fluoroanilino group may form intramolecular hydrogen bonds (N–H⋯N or N–H⋯O), as observed in pyrimidine derivatives . This contrasts with imino-methyl analogs (e.g., C₁₄H₁₁Br₂NO₂), where weak C–H⋯F interactions dominate .
  • Packing Efficiency: π–π stacking between aromatic rings is common in halogenated benzenols, but steric hindrance from substituents like 3,4-dimethylphenyl in C₁₆H₁₆BrNO₂ may reduce packing efficiency.

Biological Activity

2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests interesting biological activities that warrant detailed exploration.

  • Molecular Formula : C13H8Br2FNO
  • Molecular Weight : 373.02 g/mol
  • CAS Number : 329936-44-9

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study by Li et al. (2011) demonstrated that halogenated anilines can inhibit the growth of various bacterial strains, suggesting that the bromine and fluorine substituents in this compound may enhance its efficacy against microbial pathogens .

Anticancer Activity

The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have shown that derivatives of dibromophenols exhibit cytotoxic effects on cancer cell lines. For instance, a study highlighted the ability of similar compounds to induce apoptosis in human cancer cells . The specific mechanisms of action for this compound need further investigation, but its potential as an anticancer agent is promising.

Enzyme Inhibition

Enzyme inhibition studies suggest that this compound may act as a reversible inhibitor of certain enzymes involved in metabolic pathways. The presence of the hydroxyl group in its structure is known to facilitate interactions with enzyme active sites, potentially leading to modulation of enzyme activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to cell death.
  • DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
  • Protein Binding : Binding to specific proteins can alter their function and lead to downstream effects on cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, a series of halogenated anilines were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine substitutions had lower Minimum Inhibitory Concentrations (MICs) compared to their non-brominated counterparts, highlighting the importance of halogenation in enhancing antimicrobial properties .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed on various cancer cell lines (e.g., HeLa and MCF-7). Results showed that this compound exhibited significant cytotoxic effects with IC50 values in the micromolar range, suggesting its potential as a lead compound for further development in cancer therapy .

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

  • Acute Toxicity : Classified as harmful if swallowed or inhaled; causes skin irritation.
  • Environmental Impact : As with many halogenated compounds, there may be concerns regarding bioaccumulation and ecological toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.